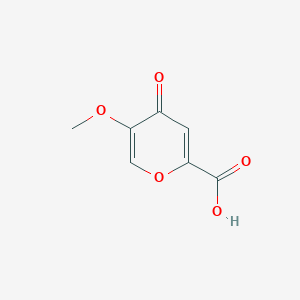

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYVBCIIMRLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475397 | |

| Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-60-6 | |

| Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

For Immediate Release

A Deep Dive into the Structural Verification of a Key Pyranone Derivative for Advanced Drug Discovery

This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. This pyranone derivative, a close analog of the naturally occurring comenic acid, represents a scaffold of significant interest in medicinal chemistry. Understanding its precise molecular architecture is paramount for the rational design of novel therapeutic agents.

This document provides a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to deliver an unambiguous structural assignment. Each analytical technique is explored in detail, explaining not only the data but also the underlying chemical principles that govern the observed spectral features.

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

The journey to structural elucidation begins with confirming the molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this initial step.

Molecular Formula: C₇H₆O₅[1][2]

Molecular Weight: 170.12 g/mol [1]

An electrospray ionization (ESI) mass spectrum, run in negative ion mode, is anticipated to show a prominent [M-H]⁻ ion at an m/z of approximately 169.0142. This high-resolution measurement provides the elemental composition, confirming the presence of seven carbons, five hydrogens (after loss of one acidic proton), and five oxygens, which is consistent with the proposed structure.

Unveiling the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit three distinct signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 (broad) | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace water in the solvent. |

| ~7.90 | Singlet | 1H | H-6 | This proton is on a carbon adjacent to the electron-withdrawing ketone and is also influenced by the ring oxygen, leading to a downfield chemical shift. |

| ~6.50 | Singlet | 1H | H-3 | This proton is on a carbon situated between the ring oxygen and the carboxylic acid group, resulting in a distinct chemical shift. |

| ~3.90 | Singlet | 3H | -OCH₃ | The three equivalent protons of the methoxy group are shielded relative to the aromatic protons and appear as a characteristic singlet. |

The absence of any spin-spin coupling (all signals are singlets) is a key feature, indicating that none of the protons on the pyranone ring are on adjacent carbons. This provides crucial evidence for the substitution pattern.

Mapping the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy complements the proton data by providing a detailed map of the carbon framework. The predicted ¹³C NMR spectrum of this compound would display seven distinct resonances, corresponding to each of the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~174.0 | C-4 (C=O, ketone) | The carbonyl carbon of the ketone is significantly deshielded and appears at a very downfield chemical shift. |

| ~162.0 | C-7 (C=O, acid) | The carbonyl carbon of the carboxylic acid is also highly deshielded. |

| ~155.0 | C-2 | This carbon is attached to two electronegative oxygen atoms (ring oxygen and carboxylic acid), resulting in a downfield shift. |

| ~148.0 | C-5 | The carbon bearing the methoxy group is deshielded due to the electron-withdrawing effect of the oxygen atom. |

| ~140.0 | C-6 | This carbon is part of the C=C double bond and is adjacent to the ketone, leading to a downfield shift. |

| ~112.0 | C-3 | This carbon is part of the C=C double bond and is influenced by the ring oxygen and the carboxylic acid group. |

| ~56.0 | -OCH₃ | The carbon of the methoxy group is the most shielded carbon in the molecule, appearing at the most upfield chemical shift. |

Probing Functional Groups: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1735 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch | Ketone |

| ~1620 & ~1580 | C=C stretch | Pyranone Ring |

| ~1250 | C-O stretch | Ether |

The very broad absorption in the 3200-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The two distinct carbonyl stretching frequencies for the carboxylic acid and the ketone provide strong evidence for both functional groups.

Fragmentation Analysis: Mass Spectrometry (MS)

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. Under electron impact (EI) ionization, this compound is expected to undergo characteristic fragmentation.

A probable fragmentation pathway would involve the initial loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion. Another likely fragmentation is the loss of a carboxyl group (•COOH, 45 Da). The molecular ion peak (M⁺•) at m/z 170 would be observed, and its relative intensity would depend on the stability of the molecule under the ionization conditions.

The Logic of Elucidation: A Step-by-Step Workflow

The comprehensive structure elucidation of this compound follows a logical and self-validating workflow.

Caption: A logical workflow for the structure elucidation of organic compounds.

Experimental Protocols

7.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulating 1024 scans.

7.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.

7.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

Conclusion

The combination of high-resolution mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy provides a robust and unequivocal method for the structure elucidation of this compound. The presented data and interpretations form a comprehensive guide for researchers, ensuring the accurate identification and characterization of this important molecule in their drug discovery and development endeavors. The logical flow of analysis, from molecular formula determination to the detailed mapping of the molecular framework and functional groups, exemplifies a rigorous scientific approach to structural chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, a derivative of kojic acid, is a heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyranone ring, a carboxylic acid functional group, and a methoxy substituent, imparts a unique combination of physicochemical properties that are critical for its biological activity and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to support research and development efforts in the pharmaceutical and chemical sciences.

Molecular Structure and Identification

The foundational step in understanding the physicochemical profile of any compound is to establish its precise molecular structure and identity.

Chemical Structure:

Introduction: Unveiling the Potential of a Novel Pyran Derivative

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a member of the pyran class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] Derivatives of 4H-pyran have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and potent antitumor properties.[1][3] This guide synthesizes the current understanding of related compounds to postulate and explore the core mechanism of action of this compound, providing a robust framework for future research and drug development endeavors. While direct studies on this specific molecule are emerging, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its primary biological targets and downstream effects.

Part 1: Primary Postulated Mechanism of Action: Microtubule Destabilization as a Vascular Disrupting Agent

The structural similarity of this compound to known potent anticancer agents, particularly those in the combretastatin family, suggests that its primary mechanism of action is likely the inhibition of tubulin polymerization.[4][5] Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a well-characterized tubulin-binding agent that has been a benchmark for the development of vascular disrupting agents (VDAs).[4][6]

Interaction with the Colchicine-Binding Site on β-Tubulin

The proposed mechanism initiates with the binding of this compound to the colchicine-binding site on β-tubulin.[5] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately culminating in cell death and the disruption of tumor vasculature.[5][7]

Downstream Cellular Consequences of Microtubule Destabilization

The failure of proper microtubule formation has profound effects on cellular processes:

-

Cell Cycle Arrest: Microtubules are critical for the formation of the mitotic spindle during cell division. Inhibition of their polymerization leads to an arrest of the cell cycle in the G2/M phase, preventing cellular proliferation.[4]

-

Induction of Apoptosis: Prolonged cell cycle arrest and cytoskeletal stress trigger the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cells, such as those found in tumors.[5]

-

Disruption of Endothelial Cell Morphology: Endothelial cells, which line blood vessels, are particularly sensitive to tubulin-destabilizing agents. The disruption of their cytoskeleton causes them to lose their flattened shape, leading to increased vascular permeability.[6][7]

The Vascular Disrupting Effect: A Targeted Attack on Tumor Blood Supply

The morphological changes in endothelial cells lead to a rapid and selective shutdown of blood flow within the tumor microenvironment.[4][7] This anti-vascular effect is the hallmark of VDAs and results in extensive ischemic necrosis in the tumor core, an area often resistant to conventional chemotherapies.[5][7] This mechanism is distinct from anti-angiogenic therapies, which primarily inhibit the formation of new blood vessels.[8]

Part 2: Pleiotropic Effects: Exploring Alternative and Complementary Mechanisms

The 4H-pyran scaffold is known for its diverse biological activities, suggesting that this compound may possess additional mechanisms of action that complement its primary role as a microtubule inhibitor.

Inhibition of Protein Kinases

Several pyran derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[9] There is evidence to suggest that compounds with a similar pyran-2-one core may act as Src kinase inhibitors.[9] Furthermore, related pyrano[3,2-c]quinoline derivatives have shown potent dual inhibitory activity against EGFR and HER-2 kinases.[10]

Anti-inflammatory Activity

A derivative of kojic acid, which shares the 4-oxo-4H-pyran core structure, has been shown to exert anti-inflammatory effects by suppressing the Syk/Src signaling pathway and subsequent NF-κB activation.[11] This suggests that this compound could also modulate inflammatory responses, a process closely linked to tumor progression.

Antioxidant Properties

The 4H-pyran motif is also associated with antioxidant and radical scavenging activities.[1][2] While likely a secondary effect, the ability to mitigate oxidative stress could contribute to the overall therapeutic profile of the compound.

Part 3: Experimental Protocols for Mechanistic Validation

To empirically validate the postulated mechanisms of action for this compound, the following detailed experimental protocols are recommended.

Protocol 3.1: In Vitro Tubulin Polymerization Assay

Objective: To determine the direct inhibitory effect of the compound on tubulin polymerization.

Methodology:

-

Reagents: Tubulin (porcine brain, >99% pure), GTP, polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), this compound, Paclitaxel (positive control for polymerization), Colchicine (positive control for inhibition).

-

Procedure:

-

Resuspend tubulin in polymerization buffer to a final concentration of 3 mg/mL.

-

Aliquot the tubulin solution into a 96-well plate.

-

Add varying concentrations of this compound, paclitaxel, and colchicine to the respective wells.

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

-

-

Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.

Protocol 3.2: Cell Cycle Analysis via Flow Cytometry

Objective: To assess the effect of the compound on cell cycle progression in a cancer cell line.

Methodology:

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., MCF-7, HT-29).

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Protocol 3.3: Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of the compound by assessing its effect on the formation of capillary-like structures by endothelial cells.

Methodology:

-

Reagents: Matrigel, HUVECs, EGM-2 medium.

-

Procedure:

-

Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells in EGM-2 medium containing varying concentrations of this compound.

-

Incubate for 4-6 hours at 37°C.

-

Visualize the formation of tube-like structures using a microscope.

-

-

Data Analysis: Quantify the total tube length and the number of branch points. A reduction in these parameters indicates an anti-angiogenic effect.[8]

Part 4: Data Presentation and Visualization

Table 1: Hypothetical IC₅₀ Values for this compound

| Assay | Cell Line | Hypothetical IC₅₀ (µM) |

| Tubulin Polymerization | N/A | 0.5 |

| Cytotoxicity (MTT Assay) | MCF-7 | 1.2 |

| Cytotoxicity (MTT Assay) | HT-29 | 1.5 |

| Cytotoxicity (MTT Assay) | HUVEC | 0.8 |

| Kinase Inhibition | Src Kinase | 5.3 |

| Kinase Inhibition | EGFR | > 50 |

Diagram 1: Postulated Signaling Pathway of Tubulin Disruption

Caption: Proposed mechanism of tubulin polymerization inhibition.

Diagram 2: Experimental Workflow for Mechanistic Elucidation

Caption: A multi-tiered workflow for mechanistic studies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a microtubule-destabilizing agent, positioning it as a promising candidate for development as a vascular disrupting agent for cancer therapy. Its pleiotropic effects on kinase signaling and inflammatory pathways may further enhance its therapeutic efficacy. Future research should focus on the detailed experimental validation of these mechanisms, including in vivo studies using tumor xenograft models to confirm its anti-vascular and anti-tumor effects.[8] Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and pharmacokinetic properties of this promising compound.

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biofargo.com [biofargo.com]

- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buy 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 1219-33-6 [smolecule.com]

- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Introduction

This compound (CAS No. 1199-60-6), a derivative of pyranone, represents a class of heterocyclic compounds that are pivotal scaffolds in medicinal chemistry and drug development.[1][2] Known for their diverse biological activities, pyranone derivatives are integral to the synthesis of complex natural products and novel therapeutic agents.[3][4] The precise elucidation of their molecular structure is the foundational step in understanding their reactivity, and by extension, their pharmacological potential.

This guide provides a comprehensive technical overview of the spectroscopic profile of this compound. As experimental spectra for this specific molecule are not widely disseminated in public databases, this document serves as a predictive and methodological guide for researchers. It combines theoretical principles with field-proven insights to forecast the expected spectroscopic signatures and outlines a robust, self-validating workflow for empirical characterization. The methodologies described herein are designed to ensure the highest standards of scientific integrity for researchers engaged in the synthesis, quality control, or application of this compound.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound (C₇H₆O₅, Molecular Weight: 170.12 g/mol ) dictate its unique spectroscopic fingerprint.[5][6] The molecule contains a 4-pyranone heterocyclic core, substituted with a methoxy group at the C5 position and a carboxylic acid at the C2 position. The key functional groups for spectroscopic analysis are:

-

Carboxylic Acid (-COOH): This group will produce highly characteristic signals in both IR and NMR spectroscopy.

-

α,β-Unsaturated Ketone: The C4-carbonyl conjugated with the ring's double bonds will have a distinct IR absorption.

-

Vinyl Ether (-O-CH=): The pyran ring ether linkage and its adjacent double bonds influence the electronic environment of the ring protons and carbons.

-

Methoxy Group (-OCH₃): This will be identifiable as a sharp singlet in ¹H NMR and a distinct signal in the upfield region of the ¹³C NMR spectrum.

The effective analysis of this molecule relies on a multi-technique approach where data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically interpreted to confirm the structure.

Caption: Chemical structure with key atoms labeled for NMR correlation.

Predicted Spectroscopic Data

The following data are predicted based on established principles of organic spectroscopy and analysis of structurally similar compounds reported in the literature.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals in a deuterated solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet far downfield, often disappearing upon a D₂O exchange.[10] |

| ~7.9 - 8.2 | Singlet | 1H | H6 | This proton is adjacent to the ring oxygen and is deshielded by the anisotropic effect of the C4-carbonyl group. |

| ~6.4 - 6.7 | Singlet | 1H | H3 | This proton is on a double bond and adjacent to the electron-withdrawing carboxylic acid group. |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. Seven distinct carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 180 | C4 (C=O) | The carbonyl carbon of the α,β-unsaturated ketone in the pyranone ring is expected in this downfield region.[11] |

| ~160 - 165 | COOH | The carbonyl carbon of the carboxylic acid typically appears in this range.[10] |

| ~155 - 160 | C2 | This carbon is attached to the ring oxygen and the carboxylic acid group, making it significantly deshielded. |

| ~145 - 150 | C5 | This carbon is part of a vinyl ether linkage and is attached to the methoxy group. |

| ~140 - 145 | C6 | An olefinic carbon adjacent to the ring oxygen. |

| ~110 - 115 | C3 | An olefinic carbon adjacent to the C2 and C4 positions. |

| ~55 - 60 | -OCH₃ | The methoxy carbon is typically found in this upfield region.[11] |

Infrared (IR) Spectroscopy

The IR spectrum provides unambiguous evidence for the key functional groups. The spectrum is expected to be dominated by absorptions from the hydroxyl and carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Description |

| 2500 - 3300 (very broad) | O-H stretch | This very broad and characteristic band is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10][12] |

| ~1720 - 1740 | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid is expected in this region. Conjugation with the pyran ring may shift it slightly. |

| ~1650 - 1680 | C=O stretch (Ketone) | The conjugated ketone of the pyranone ring typically absorbs at a lower frequency than a saturated ketone. |

| ~1600 & ~1450 | C=C stretch | Aromatic/olefinic C=C bond absorptions from the pyranone ring. |

| ~1250 & ~1050 | C-O stretch | Strong bands corresponding to the C-O stretching of the carboxylic acid, ether, and methoxy groups. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.

| m/z Value | Assignment | Rationale |

| 170 | [M]⁺ | The molecular ion peak corresponding to the molecular weight of C₇H₆O₅. |

| 153 | [M-OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[13] |

| 142 | [M-CO]⁺ | Decarbonylation from the pyranone ring is a possible fragmentation. |

| 125 | [M-COOH]⁺ | Loss of the entire carboxyl group as a radical. |

| Predicted Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | In ESI-MS, common adducts are expected at m/z 171.02, 193.01, and 169.01, respectively.[14] |

Workflow for Spectroscopic Characterization

For researchers synthesizing or isolating this compound, a systematic workflow is essential for unambiguous structural confirmation and purity assessment. This protocol represents a self-validating system where each step provides corroborating evidence.

Caption: A validated workflow for the complete spectroscopic characterization.

Step-by-Step Experimental Protocols

-

Sample Preparation:

-

Ensure the sample is of high purity (>95%), as confirmed by Thin Layer Chromatography (TLC) or preliminary Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Thoroughly dry the sample under high vacuum for several hours to remove residual solvents and water, which can interfere with NMR and IR analysis.

-

-

NMR Spectroscopy (400 MHz or higher):

-

Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's carboxylic acid functionality.

-

¹H NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. An internal standard like tetramethylsilane (TMS) should be used for referencing.[15]

-

D₂O Exchange: After the initial ¹H NMR, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad singlet around 13 ppm will confirm the acidic COOH proton.[10]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A higher concentration (~20-30 mg) and a longer acquisition time may be necessary.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to definitively correlate proton and carbon signals, providing incontrovertible proof of the assignments.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Method: Use either Attenuated Total Reflectance (ATR) for a quick, solvent-free measurement of the solid powder, or prepare a potassium bromide (KBr) pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Analysis: Correlate the observed absorption bands with the predicted vibrations. Pay close attention to the broad O-H stretch and the two distinct C=O stretches, which are hallmark features of this molecule.[12]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Ionization: Use Electrospray Ionization (ESI) for soft ionization, which is likely to show the molecular ion as an adduct ([M+H]⁺ or [M-H]⁻). Electron Ionization (EI) can also be used to induce more fragmentation and aid in structural analysis.[16]

-

Analysis: Determine the accurate mass of the molecular ion. The result should match the calculated exact mass of C₇H₆O₅ (170.0215) within a 5 ppm error margin. This provides definitive confirmation of the elemental composition.

-

Tandem MS (MS/MS): Fragment the parent ion to compare the resulting daughter ions with the predicted fragmentation pattern. This validates the connectivity of the molecule.

-

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. This guide establishes a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established chemical principles. For researchers in synthetic and medicinal chemistry, the outlined workflow provides a robust and self-validating protocol to ensure the identity, purity, and structural integrity of this valuable heterocyclic building block. Adherence to these methodologies will facilitate reliable and reproducible scientific outcomes in the development of novel pyranone-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. biofargo.com [biofargo.com]

- 6. 4H-Pyran-2-carboxylic acid, 5-methoxy-4-oxo- - CAS:1199-60-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. echemi.com [echemi.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. PubChemLite - this compound (C7H6O5) [pubchemlite.lcsb.uni.lu]

- 15. rsc.org [rsc.org]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

An In-Depth Technical Guide to the Discovery and Isolation of Pyran Compounds

Introduction

Heterocyclic compounds, organic molecules containing at least one non-carbon atom within a ring structure, form the backbone of modern medicinal chemistry and materials science.[1] Among these, the pyran scaffold—a six-membered ring containing one oxygen atom—is a privileged structure found in a vast array of natural products, pharmaceuticals, and bioactive molecules.[2][3] From the pyranose form of sugars that constitute life's essential biopolymers like cellulose and starch to complex pyranonaphthoquinone antibiotics, the pyran ring is a cornerstone of bioorganic chemistry.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and, critically, the isolation of pyran compounds. The journey from the initial, challenging discovery of the unstable parent pyran molecule to the sophisticated, multi-step isolation protocols required for both natural and synthetic derivatives is one of nuanced chemistry. We will delve into the causality behind experimental choices, provide field-proven methodologies, and address the inherent stability challenges that make the isolation of these compounds a non-trivial pursuit.

A Historical Perspective: The Elusive Parent Pyran

The story of pyran is unique in that many of its more complex derivatives were known long before the parent molecule itself was isolated. The term "pyran" is often colloquially applied to its saturated analog, tetrahydropyran (oxane), a stable and common structural motif.[7] However, the simple, non-aromatic pyran ring, with its two double bonds, proved to be a significant challenge for chemists.

There are two isomers of pyran, differing in the location of the saturated carbon: 2H-pyran and 4H-pyran.[7] It was not until 1962 that 4H-pyran was first successfully isolated and characterized by Masamune and Castellucci.[2] They achieved this through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. This seminal work also confirmed what had been long suspected: the parent pyran molecule is highly unstable, particularly in the presence of air.[2][7] It readily disproportionates into the corresponding dihydropyran and the pyrylium ion, which is easily hydrolyzed.[7]

This inherent instability is a central theme in pyran chemistry. 2H-pyrans are prone to spontaneous valence isomerization, existing in equilibrium with their open-chain dienone forms.[8] This tendency is mitigated when the pyran ring is fused to a stabilizing structure, such as an aromatic ring, which explains the abundance and stability of derivatives like chromenes and flavonoids.[8] This foundational knowledge underscores the critical importance of carefully designed and controlled isolation procedures.

Modern Isolation Strategies: A Dichotomy of Origin

The approach to isolating a pyran compound is fundamentally dictated by its source: a complex natural matrix or a synthetic reaction mixture. While both pathways converge on chromatographic techniques, the initial steps and considerations are distinct.

Isolation from Natural Sources

Pyran scaffolds are widespread in nature, found in fungi, plants, and marine organisms.[4][6][9] The isolation of these natural products is a process of methodical purification, guided by bioassays or spectroscopic analysis, to pinpoint and extract the molecule of interest from a complex biological milieu.[10]

General Workflow for Natural Product Isolation

The journey from a raw biological sample to a purified pyran compound follows a multi-stage process designed to systematically remove extraneous material and enrich the target molecule.

Caption: High-level workflow for pyran isolation from natural sources.

Step 1: Extraction

The initial goal is to liberate the target compounds from the source matrix. The choice of extraction method is a critical decision based on the compound's polarity and thermal stability.[11][12]

-

Solvent Extraction: This is the most common method, using organic solvents like methanol, ethanol, or ethyl acetate to dissolve the target compounds.[12][13] The principle of "like dissolves like" governs solvent selection. A non-polar pyran derivative will require a less polar solvent like hexane, while a highly functionalized, polar pyran (e.g., a glycoside) will require a more polar solvent system.

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[10] It often leads to higher yields and shorter extraction times but can generate heat, posing a risk to thermally labile compounds.[10]

-

Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly CO₂, as the extraction medium.[11][13] SFE is highly tunable and produces pure extracts with no residual solvent, but it requires specialized equipment.

Step 2: Chromatographic Purification

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[14][15]

-

Column Chromatography: Used for initial fractionation of the crude extract.[11] The extract is loaded onto a column packed with a stationary phase (typically silica gel for normal-phase or C18-bonded silica for reversed-phase). A solvent (the mobile phase) is passed through the column, and compounds elute at different rates based on their polarity and affinity for the stationary phase, allowing for the collection of separated fractions.[15]

-

High-Performance Liquid Chromatography (HPLC): An indispensable tool for the final purification of the target compound.[11][16] HPLC uses high pressure to force the mobile phase through a column packed with very fine particles, providing high resolution and sensitivity. It can be used in a preparative mode to isolate milligram-to-gram quantities of highly pure compounds.

Experimental Protocol: Isolation of a Pyranonaphthoquinone from a Fungal Source

This protocol provides a representative methodology for isolating a moderately polar pyran compound from a fungal culture.

1. Extraction: a. Culture a fungus known to produce pyranonaphthoquinones (e.g., Dermocybe cardinalis) in a suitable liquid medium.[4] b. After the incubation period, separate the mycelia from the broth by filtration. c. Lyophilize (freeze-dry) the mycelia to remove water. d. Extract the dried mycelia with ethyl acetate (3 x 500 mL) by maceration at room temperature for 24 hours per extraction. Causality: Ethyl acetate is a solvent of intermediate polarity, effective for extracting many fungal secondary metabolites like pyranonaphthoquinones. e. Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude extract.

2. Initial Fractionation (Normal-Phase Column Chromatography): a. Prepare a glass column with silica gel (e.g., 230-400 mesh) in hexane. b. Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Once the solvent is evaporated, carefully load the dried, adsorbed sample onto the top of the prepared column. d. Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, then introducing ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate), and finally finishing with 100% ethyl acetate. Causality: The gradient elution ensures that compounds are separated based on polarity. Non-polar compounds elute first in low-polarity mobile phases, while more polar compounds require a higher polarity mobile phase to be displaced from the silica. e. Collect fractions (e.g., 20 mL each) and monitor their composition using Thin-Layer Chromatography (TLC). f. Combine fractions containing the target compound(s), identified by their characteristic color and TLC profile (Rf value and UV absorbance).

3. Final Purification (Preparative HPLC): a. Dissolve the semi-purified fraction in methanol or a suitable solvent for injection. b. Purify the compound using a reversed-phase HPLC system with a C18 column. c. Elute with an isocratic or gradient mobile phase system (e.g., a water/acetonitrile or water/methanol mixture) at a specific flow rate (e.g., 5-10 mL/min). Causality: Reversed-phase HPLC separates compounds based on hydrophobicity. It is highly effective for achieving final purity and removing closely related impurities. d. Monitor the elution profile with a UV-Vis detector at a wavelength where the compound absorbs strongly. e. Collect the peak corresponding to the target pyranonaphthoquinone. f. Evaporate the solvent to yield the pure compound and verify its purity (>95%) by analytical HPLC.

Isolation from Synthetic Reaction Mixtures

Synthesizing pyran derivatives, often through multi-component reactions (MCRs), offers a direct route to novel structures.[17][18] The isolation challenge here is not the complexity of the matrix but the need to separate the desired product from starting materials, reagents, catalysts, and structurally similar byproducts.

General Workflow for Synthetic Product Purification

The post-reaction workflow is focused on efficiently removing non-product materials and isolating the target molecule in high purity.

Caption: Standard workflow for the purification of a synthetic pyran.

Step 1: Reaction Work-up

Before chromatography, the reaction mixture must be "worked up" to remove the bulk of impurities.

-

Quenching: The reaction is stopped, often by adding water or a specific quenching agent to neutralize reactive species.

-

Liquid-Liquid Extraction: The product is partitioned between two immiscible solvents (e.g., water and an organic solvent like ethyl acetate). This step is crucial for removing water-soluble reagents and salts.

-

Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.

Step 2: Purification

-

Flash Chromatography: This is the workhorse technique for routine purification of synthetic products.[16] It is a rapid form of column chromatography that uses moderate pressure to accelerate solvent flow, allowing for fast and efficient separations of gram-scale quantities.

-

Recrystallization: For solid compounds, recrystallization can be a highly effective method to achieve exceptional purity.[19] The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Characterization and Structural Elucidation

Once a compound is isolated and purified, its identity must be unequivocally confirmed. A combination of spectroscopic techniques is employed to piece together the molecular structure.[20][21]

Key Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation.[22]

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. Characteristic signals for protons on the pyran ring, particularly those adjacent to the oxygen atom or on double bonds, are key identifiers.

-

¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The chemical shift of carbons bonded to the ring oxygen is a diagnostic feature.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the complete assembly of the molecular framework.[22]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy and provides information about its structure through fragmentation patterns.[11][20]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For pyrans, a strong C-O-C stretching vibration in the fingerprint region (around 1050-1250 cm⁻¹) is a key indicator.[21][23]

Table 1: Representative Spectroscopic Data for a Dihydropyran Derivative

The following table summarizes expected data for a compound like Dihydro-2H-pyran-3(4H)-one, providing a baseline for characterization.[23]

| Technique | Parameter | Expected Observation / Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~3.5-4.5 ppm | Protons adjacent to the ring oxygen (CH₂-O) |

| Chemical Shift (δ) | ~2.0-2.8 ppm | Protons adjacent to the carbonyl group (C=O) | |

| ¹³C NMR | Chemical Shift (δ) | ~200-210 ppm | Carbonyl carbon (C=O) |

| Chemical Shift (δ) | ~60-75 ppm | Carbon adjacent to the ring oxygen (C-O) | |

| IR Spec. | Wavenumber (cm⁻¹) | ~1720-1740 cm⁻¹ | Strong C=O (ketone) stretch |

| Wavenumber (cm⁻¹) | ~1050-1150 cm⁻¹ | Strong C-O (ether) stretch | |

| Mass Spec. | [M+H]⁺ | (Molecular Weight + 1) | Confirms the molecular weight of the compound |

Challenges and Critical Considerations: The Instability Factor

The primary challenge in the isolation of certain pyran compounds is their inherent instability. As established with the parent 4H-pyran, simple pyrans can be sensitive to air, acid, and even heat.[2][7][24]

Valence Isomerism in 2H-Pyrans

The equilibrium between the cyclic 2H-pyran and its acyclic valence isomer, a (Z,Z)-dienone, is a critical consideration during isolation.[8] This equilibrium can be influenced by substitution patterns, solvent, and temperature. Purification methods must therefore be chosen to avoid conditions that might favor the ring-opened form. Low-temperature chromatography and the use of neutral solvents are often necessary.

Caption: Equilibrium between 2H-pyran and its ring-opened dienone isomer.

Self-Validating Protocols: A trustworthy isolation protocol must account for these instabilities. For example, when isolating an acid-sensitive tetrahydropyran derivative, the protocol should specify using a neutralized silica gel for chromatography or employing a non-acidic solvent system. The final purity analysis by HPLC should also be conducted under conditions known not to degrade the sample, ensuring the measured purity reflects the true state of the isolated material.

Conclusion

The discovery and isolation of pyran compounds is a field that beautifully illustrates the interplay between chemical synthesis, natural product chemistry, and analytical science. From the landmark isolation of the unstable parent 4H-pyran to the routine, high-throughput purification of complex drug candidates, the methodologies have evolved significantly. A deep understanding of the underlying principles of extraction and chromatography, coupled with an acute awareness of the potential stability issues inherent to the pyran ring, is paramount for success. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently navigate the challenges of isolating these scientifically vital molecules, paving the way for future discoveries in medicine and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyran | Flammable, Hydrocarbon, Cyclic Compound | Britannica [britannica.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyran - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. rroij.com [rroij.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. pharmacy180.com [pharmacy180.com]

- 15. physics.emu.edu.tr [physics.emu.edu.tr]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. growingscience.com [growingscience.com]

- 20. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 21. researchgate.net [researchgate.net]

- 22. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

theoretical studies of 4-oxo-4H-pyran structures

An In-Depth Technical Guide to the Theoretical and Computational Study of 4-oxo-4H-Pyran Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-4H-pyran core, a prominent feature in a vast array of natural products and synthetic molecules, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide, intended for computational chemists, medicinal chemists, and drug development scientists, provides a deep dive into the theoretical and computational methodologies used to investigate the 4-oxo-4H-pyran structure. We will move beyond mere procedural descriptions to explore the causal reasoning behind the selection of computational models, the interpretation of their outputs, and their direct application in predicting molecular properties and guiding rational drug design. This document serves as both a strategic overview and a practical handbook for leveraging computational chemistry to unlock the full therapeutic potential of this versatile heterocyclic system.

Part 1: Unveiling the Electronic Landscape of the 4-oxo-4H-Pyran Core

Understanding the fundamental electronic and structural properties of the 4-oxo-4H-pyran ring system is the first step toward predicting its behavior and designing novel derivatives. Theoretical studies provide unparalleled insight into these characteristics at a level of detail that is often inaccessible through purely experimental means.

Molecular Geometry and the Question of Aromaticity

The geometry of the 4-oxo-4H-pyran ring is a subject of significant theoretical interest. Unlike its aromatic cation counterpart, the pyrylium ion, the neutral 4-oxo-4H-pyran system is not truly aromatic.[5] The presence of a saturated sp³-hybridized carbon is often a disqualifier for classical aromaticity.[6] However, the system features significant electron delocalization involving the endocyclic oxygen atom and the exocyclic carbonyl group.

Computational methods, particularly Density Functional Theory (DFT), are essential for accurately determining the ground-state geometry. These calculations consistently show a planar C₂ᵥ symmetry for the parent molecule and its simple derivatives.[7] A key finding from theoretical studies is the strong polarization of charge, with a significant π-electron drift towards the exocyclic oxygen atom of the carbonyl group.[8] This charge distribution is fundamental to its reactivity and intermolecular interactions. Upon protonation at this exocyclic oxygen, the ring's conjugation increases, leading to a more aromatic character in the resulting cation.[8]

Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9]

DFT calculations are routinely employed to compute FMO energies and visualize their distribution. For 4-oxo-4H-pyran derivatives, the HOMO is typically localized over the pyran ring, while the LUMO is often centered on the enone moiety. This distribution dictates how the molecule will interact with electrophiles and nucleophiles.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:[10]

-

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. A measure of resistance to change in electron distribution.

-

Chemical Softness (S): S = 1 / (2η). The reciprocal of hardness, indicating a propensity for chemical reactions.

-

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. A measure of the power to attract electrons.

-

Electrophilicity Index (ω): ω = χ² / (2η). A measure of the energy lowering of a system when it accepts electrons.

These calculated parameters are invaluable for comparing the reactivity of a series of derivatives and for predicting their behavior in chemical reactions and biological systems.

Part 2: The Computational Scientist's Toolkit for 4-oxo-4H-Pyran Analysis

The accurate theoretical description of 4-oxo-4H-pyran systems relies on a robust and well-validated computational toolkit. This section details the primary methods used, emphasizing not just the "how" but the "why."

The Workhorse: Density Functional Theory (DFT)

DFT has become the predominant method for studying systems of this size due to its excellent balance of computational cost and accuracy.[11][12]

Causality Behind Method Selection:

-

Why DFT? For molecules with dozens of atoms, wave function-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) are often prohibitively expensive. DFT provides results of comparable quality for most ground-state properties (geometries, frequencies, electronic structure) at a fraction of the computational cost.

-

Choosing a Functional: The choice of the exchange-correlation functional is critical.

-

B3LYP: This hybrid functional is arguably the most widely used in chemistry. It often provides excellent geometric and electronic structure predictions for a broad range of organic molecules.[9]

-

M06-2X: This meta-hybrid GGA functional is highly recommended for main-group chemistry, especially for systems where non-covalent interactions are important. It often yields more accurate thermochemistry and barrier heights than B3LYP.[13]

-

-

Choosing a Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals.

-

Pople-style (e.g., 6-311+G(d,p)): This is a flexible, split-valence basis set that is a good starting point for many studies. The "+" indicates the addition of diffuse functions (important for anions and excited states), and the "(d,p)" indicates the addition of polarization functions (essential for describing bonding anisotropy).[14]

-

Dunning's Correlation-Consistent (e.g., cc-pVTZ): These basis sets are designed to converge systematically to the complete basis set limit and are excellent for high-accuracy energy calculations.

-

Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the essential steps for calculating the equilibrium geometry and vibrational frequencies of a 4-oxo-4H-pyran derivative. This process validates that the calculated structure is a true energy minimum.

Step-by-Step Methodology:

-

Build the Initial Structure: Construct a reasonable 3D starting geometry of the target molecule using a molecular builder/editor.

-

Select Computational Method: Specify the desired level of theory (functional and basis set), for example, B3LYP/6-311+G(d,p).

-

Define Calculation Type: Set the job type to Optimization + Frequencies (often specified as Opt Freq).

-

Specify Charge and Multiplicity: For a neutral, closed-shell molecule, this will be Charge = 0, Multiplicity = 1.

-

Submit and Monitor: Run the calculation. The optimization algorithm will iteratively adjust the geometry to find the point of minimum energy on the potential energy surface.

-

Validate the Output:

-

Convergence: Ensure the optimization has converged according to the software's criteria.

-

Vibrational Frequencies: Check the frequency output. A true minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state. The calculated frequencies can be compared to experimental IR spectra.[15]

-

Workflow Visualization:

Caption: Workflow for a DFT Geometry Optimization and Frequency Calculation.

Simulating Bio-molecular Interactions: Molecular Docking

For 4-oxo-4H-pyran derivatives with therapeutic potential, molecular docking is a critical tool to predict how they might bind to a biological target, such as an enzyme's active site.[3][16]

Methodology Overview:

-

Prepare the Receptor: Start with a high-resolution crystal structure of the target protein (e.g., CDK2).[16] Remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding site or "grid box" based on the location of a known co-crystallized ligand.

-

Prepare the Ligand: Generate a low-energy 3D conformation of the 4-oxo-4H-pyran derivative. Assign appropriate atom types and rotational bonds.

-

Run Docking Simulation: The docking software systematically samples different poses (orientations and conformations) of the ligand within the receptor's binding site, using a scoring function to estimate the binding affinity for each pose.

-

Analyze Results: The output is a set of ranked poses. The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding.[16]

Docking Workflow Visualization:

Caption: Standard workflow for a molecular docking experiment.

Part 3: From Theory to Validation - Predicting Real-World Properties

The ultimate test of a computational model is its ability to predict experimentally verifiable data. For 4-oxo-4H-pyran structures, theoretical spectroscopy and reactivity modeling are key areas of validation.

Theoretical Spectroscopy

Computational chemistry can predict various types of spectra, which is invaluable for confirming the structure of newly synthesized compounds.

-

IR Spectroscopy: The frequencies calculated from a DFT Freq job correspond to vibrational modes. These can be directly compared to experimental FT-IR spectra to assign peaks to specific bond stretches and bends.[17]

-

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts. By calculating the shifts for a proposed structure and comparing them to the experimental spectrum, one can gain high confidence in the structural assignment.[15]

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This can help explain the color of compounds and understand their electronic transitions.[7]

Table 1: Comparison of Experimental vs. Calculated Data for a Hypothetical Derivative

| Parameter | Experimental Value | Calculated Value (B3LYP/6-311+G(d,p)) | % Difference |

| IR C=O Stretch (cm⁻¹) | 1660 | 1685 | 1.5% |

| ¹H NMR (H2/H6, ppm) | 7.85 | 7.92 | 0.9% |

| ¹³C NMR (C4, ppm) | 182.1 | 184.5 | 1.3% |

| UV-Vis λmax (nm) | 245 | 241 | 1.6% |

Note: Data is illustrative. Real-world scaling factors are often applied to calculated frequencies to improve agreement with experiment.

Modeling Chemical Reactivity: Cycloaddition Reactions

The 4-oxo-4H-pyran core can participate in various chemical reactions. Its diene moiety makes it a candidate for [4+2] cycloaddition (Diels-Alder) reactions. Computational studies can elucidate the mechanisms of these reactions.[18][19] By locating the transition state (TS) structure on the potential energy surface, one can calculate the activation energy (ΔE‡), which determines the reaction rate. This is critical for understanding reaction feasibility and predicting outcomes.

Reaction Coordinate Diagram:

Caption: A representative reaction coordinate diagram for a cycloaddition reaction.

Part 4: Application in Rational Drug Design

The ultimate goal of studying these structures for many researchers is the development of new therapeutics. Computational chemistry provides a suite of tools to guide this process, minimizing wasted synthetic effort and maximizing the chances of success.

In Silico ADMET Prediction

Before a molecule can be a drug, it must have acceptable pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Numerous computational models exist to predict these properties from chemical structure alone.

-

Physicochemical Properties: Early-stage filters like Lipinski's Rule of Five (Ro5) predict oral bioavailability based on properties like molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors.[3][10] Many active 4-oxo-4H-pyran derivatives are designed to be compliant with these rules.[3]

-

Pharmacokinetics and Toxicity: More advanced models can predict properties like plasma-protein binding, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450s), and potential toxicities like carcinogenicity or skin sensitization.[10][20]

Case Study: Guiding the Design of Novel Kinase Inhibitors

Many 4-oxo-4H-pyran derivatives have shown promise as anticancer agents by inhibiting protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2).[9][16][21] Theoretical studies are central to these efforts:

-

Hit Identification: A 4-oxo-4H-pyran scaffold is identified with modest CDK2 inhibitory activity.

-

Binding Mode Prediction: Molecular docking predicts its binding pose in the ATP-binding pocket of CDK2. Analysis reveals a key hydrogen bond with a backbone amide of LEU83 and available space in a nearby hydrophobic pocket.[16]

-

Rational Design: Based on the docking model, new derivatives are designed in silico. For example, a lipophilic group is added to the phenyl ring to fill the hydrophobic pocket, with the goal of increasing binding affinity.

-

Theoretical Validation: DFT calculations are used to assess the electronic effects of the new substituents. Docking is repeated for the new designs to confirm the intended binding mode and predict improved binding scores.

-

Synthesis and Testing: Only the most promising candidates from the computational analysis are synthesized and tested experimentally, confirming the computationally-guided improvements in potency.[9]

This iterative cycle of computational design and experimental validation is the cornerstone of modern, efficient drug discovery.

Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable framework for understanding and exploiting the chemical and biological properties of 4-oxo-4H-pyran structures. From elucidating fundamental electronic characteristics to predicting reaction outcomes and guiding the intricate process of drug design, these in silico methods offer unparalleled insight. The continued development of more accurate and efficient computational algorithms, coupled with the rise of machine learning and artificial intelligence, will further enhance our ability to design novel 4-oxo-4H-pyran derivatives with precisely tailored functions for a new generation of therapeutics.

References

- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches [frontiersin.org]

- 11. A DFT study on the C–H oxidation reactivity of Fe(iv)–oxo species with N4/N5 ligands derived from l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid CAS 1199-60-6 properties

An In-depth Technical Guide to 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid (CAS 1199-60-6)

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound, also known as MOPCA or comanic acid methyl ether, is a pyranocarboxylic acid derivative that stands as a molecule of significant interest to the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Its core structure, the 4-pyranone ring, is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This guide provides an in-depth technical overview of MOPCA, consolidating its physicochemical properties, spectroscopic profile, synthesis, and therapeutic potential for researchers, scientists, and drug development professionals. The unique arrangement of a carboxylic acid, a methoxy ether, and a ketone within a heterocyclic ring system makes MOPCA a versatile building block for creating diverse molecular architectures. Its structural relatives, such as kojic acid and comanic acid, have well-documented biological effects, including anti-inflammatory, antimicrobial, and anticancer properties, setting a precedent for the potential utility of MOPCA and its derivatives.[1][2]

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental settings, dictating its handling, solubility, and reactivity. MOPCA is a white crystalline solid.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1199-60-6 | [1] |

| Molecular Formula | C₇H₆O₅ | [1][3] |

| Molecular Weight | 170.12 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Melting Point | 154-155 °C | [1] |

| Solubility | Soluble in water | [1] |

| pKa Values | 1.7, 3.8 | [1] |

| SMILES | COC1=COC(=CC1=O)C(=O)O | [1] |

| InChI Key | JQYYVBCIIMRLDL-UHFFFAOYSA-N | [1] |

Structural Diagram

The unique arrangement of functional groups on the 4-pyranone core is central to the molecule's chemical behavior and biological activity.

Caption: Chemical structure of this compound.

Spectroscopic Characterization Profile

Characterization by spectroscopic methods is essential for confirming the identity and purity of MOPCA. While specific spectra for this exact compound are not widely published, data from closely related 4H-pyran derivatives allow for a reliable prediction of its spectral features.[4][5]

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Pyran Ring Protons (-CH=): Two distinct signals for the vinyl protons at C3 and C6. These would appear as doublets or singlets depending on coupling, likely in the range of 6.0-8.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the range of 3.8-4.2 ppm.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O, Carboxylic Acid): Expected in the 160-170 ppm range.

-

Carbonyl Carbon (C=O, Ketone): Expected further downfield, in the 175-185 ppm range.

-

Olefinic and Oxygen-Substituted Carbons (Pyran Ring): Multiple signals between 100-165 ppm.

-

Methoxy Carbon (-OCH₃): A signal in the 55-65 ppm range.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

-

C=C and C-O Stretches: Multiple bands in the 1000-1650 cm⁻¹ fingerprint region.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-): The primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 169.02.

Synthesis and Purification

The synthesis of MOPCA can be approached through established methods for pyranone construction. A plausible and efficient route involves the condensation of a substituted benzaldehyde with an active methylene compound like malonic acid.[1]

References

- 1. biofargo.com [biofargo.com]

- 2. (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4H-Pyran-2-carboxylic acid, 5-methoxy-4-oxo- - CAS:1199-60-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

Introduction

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, hereafter referred to by its common acronym MOPCA, is a heterocyclic organic compound with the chemical formula C₇H₆O₅.[1][2] As a derivative of pyran, a six-membered heterocyclic ring containing oxygen, MOPCA possesses a unique combination of functional groups: a pyranone core, a carboxylic acid, and a methoxy group.[3][4] This structural arrangement imparts specific physicochemical properties that are of significant interest in medicinal chemistry, chemical synthesis, and materials science.

The solubility of a compound is a fundamental physical property that dictates its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility is paramount. It influences everything from reaction kinetics and purification strategies to formulation design and bioavailability.[5] Poorly water-soluble drugs, for instance, often face significant challenges in achieving therapeutic concentrations in the body, necessitating advanced formulation strategies.[5][6]

This technical guide provides a comprehensive analysis of the solubility of MOPCA. Moving beyond a simple data sheet, this document delves into the theoretical principles governing its solubility, outlines modern predictive methodologies, and provides detailed, field-proven experimental protocols for its empirical determination. The objective is to equip the scientific professional with the foundational knowledge and practical tools required to effectively work with and understand the solubility characteristics of this compound.

Part 1: Theoretical and Physicochemical Foundations

A molecule's solubility is not an arbitrary value; it is a direct consequence of its structure and the resulting intermolecular forces it can form with a solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility theory.

Molecular Structure Analysis

The solubility behavior of MOPCA is best understood by dissecting its constituent functional groups:

-

Carboxylic Acid (-COOH): This is the most influential group regarding aqueous solubility. It is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Crucially, it is an acidic group, meaning it can deprotonate to form a highly polar and water-soluble carboxylate anion (-COO⁻).

-

Pyranone Ring: The core structure contains an ether linkage (-O-) and a ketone group (C=O), both of which are polar and can act as hydrogen bond acceptors. This contributes to potential solubility in polar solvents.

-

Methoxy Group (-OCH₃): This group is moderately polar and can also accept a hydrogen bond at its oxygen atom.

Collectively, the molecule is rich in polar, hydrogen-bonding functionalities, suggesting a predisposition for solubility in polar solvents.

Key Physicochemical Parameters

-

pKa: The acidity of the carboxylic acid group is a critical determinant of aqueous solubility. MOPCA is reported to be a weak acid with two pKa values of 1.7 and 3.8.[1] This indicates that at pH values significantly above 3.8, the molecule will exist predominantly in its ionized, highly soluble carboxylate form. Conversely, at pH values below 1.7, it will be in its neutral, less soluble carboxylic acid form. The pH-solubility profile is therefore expected to show a dramatic increase in solubility as the pH rises above the pKa.

-

Crystal Lattice Energy: As MOPCA is a white crystalline solid, energy must be supplied to break its crystal lattice before solvation can occur.[1] A high melting point (reported as 154-155°C) often suggests a stable crystal lattice with strong intermolecular interactions, which can negatively impact solubility.[1] The overall solubility is a balance between the energy required to overcome these lattice forces and the energy released upon solvation.

Part 2: Predicting Solubility

In the absence of extensive experimental data, predictive methods offer a powerful, resource-efficient way to estimate a compound's solubility profile. These methods range from qualitative, principle-based assessments to sophisticated quantitative computational models.

Qualitative Solubility Forecast

Based on the structural analysis in Part 1, we can make the following qualitative predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): MOPCA is expected to have moderate to high solubility in these solvents. Solubility in water will be highly dependent on pH.[7] In alcohols, hydrogen bonding interactions with the solvent will facilitate dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in solvents like DMSO and DMF.[7] These solvents are highly polar and can accept hydrogen bonds, effectively solvating the MOPCA molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected.[7] The significant polarity mismatch between MOPCA and nonpolar solvents prevents the formation of favorable intermolecular interactions.

Quantitative Prediction with Computational Models